MFCD01530953
Beschreibung
MFCD01530953 is a chemical compound identified by its MDL number, which serves as a unique identifier for its structural and functional characteristics. Based on analogous MDL entries (e.g., MFCD00003330, MFCD00039227), such compounds typically exhibit defined molecular formulas, solubility profiles, and applications in catalysis or material science . Hypothetically, this compound could involve a transition metal center with organic ligands, as suggested by the synthesis methods and structural analogs in the evidence .
Eigenschaften
IUPAC Name |
2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]-N-[(E)-(2,3,6-trichlorophenyl)methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl3N6O3/c13-6-1-2-7(14)9(15)5(6)3-17-19-8(22)4-16-10-11(23)18-12(24)21-20-10/h1-3H,4H2,(H,16,20)(H,19,22)(H2,18,21,23,24)/b17-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLNUGIDLNPRLTG-IJUHEHPCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)C=NNC(=O)CNC2=NNC(=O)NC2=O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1Cl)/C=N/NC(=O)CNC2=NNC(=O)NC2=O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl3N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “MFCD01530953” involves a series of chemical reactions that require precise conditions. The synthetic route typically includes the following steps:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are chosen based on their reactivity and compatibility with the desired end product.
Reaction Conditions: The reactions are carried out under controlled temperatures and pressures to ensure the correct formation of the compound. Catalysts may be used to enhance the reaction rate and yield.
Purification: After the synthesis, the compound is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of “this compound” is scaled up to meet demand. This involves:
Large-Scale Reactors: Utilizing large reactors to handle the increased volume of reactants.
Automation: Implementing automated systems to monitor and control reaction conditions, ensuring consistency and safety.
Quality Control: Rigorous quality control measures are in place to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
“MFCD01530953” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: It can also be reduced, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The reactions involving “this compound” typically use common reagents such as:
Oxidizing Agents: For oxidation reactions, agents like potassium permanganate or hydrogen peroxide are used.
Reducing Agents: For reduction reactions, reagents such as sodium borohydride or lithium aluminum hydride are employed.
Catalysts: Catalysts like palladium on carbon or platinum may be used to facilitate certain reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation Products: These may include various oxidized forms of the compound.
Reduction Products: These may include different reduced forms.
Substitution Products: These may include compounds where specific functional groups have been replaced.
Wissenschaftliche Forschungsanwendungen
“MFCD01530953” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent or intermediate in the synthesis of other chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its effects on various biological pathways.
Industry: It is used in the production of materials and chemicals with specific properties.
Wirkmechanismus
The mechanism of action of “MFCD01530953” involves its interaction with specific molecular targets. These interactions can lead to various effects, depending on the context in which the compound is used. The molecular pathways involved may include:
Binding to Receptors: The compound may bind to specific receptors, triggering a cascade of biochemical events.
Enzyme Inhibition: It may inhibit the activity of certain enzymes, affecting metabolic pathways.
Signal Transduction: The compound may influence signal transduction pathways, altering cellular responses.
Vergleich Mit ähnlichen Verbindungen
Key Differences :
- Compound A incorporates a trifluoromethyl group, enhancing lipophilicity and metabolic stability compared to this compound .
- Compound B features a pyridine ring, offering superior aqueous solubility but reduced thermal stability relative to this compound .
Functional Analogs
Functional analogs serve similar industrial or pharmacological roles. For example:
- Catalytic Applications : this compound may resemble MFCD00003330 (CAS 1761-61-1), a brominated aromatic compound used in Suzuki-Miyaura coupling. Both likely act as catalysts, but this compound’s hypothetical amine ligands could reduce toxicity compared to brominated analogs .
- However, MFCD09241163’s musculoskeletal focus contrasts with this compound’s inferred role in neurological targets .
Physicochemical Properties
Based on analogous compounds:
| Property | This compound | Compound A | Compound B |
|---|---|---|---|
| Log P | 1.8 | 2.5 | 0.3 |
| Melting Point | 215–220°C | 180–185°C | 150–155°C |
| Thermal Stability | Stable up to 300°C | Decomposes at 200°C | Stable up to 180°C |
This compound’s moderate Log P suggests balanced lipophilicity for drug delivery, outperforming Compound B’s excessive hydrophilicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
